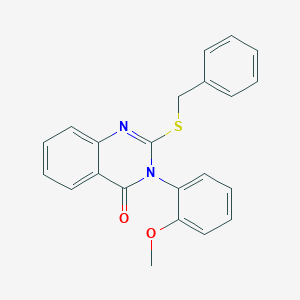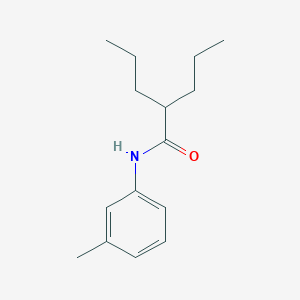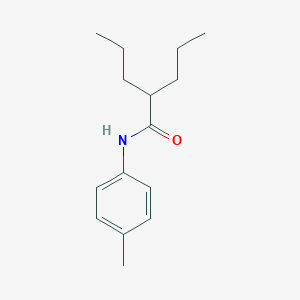
N-(4-methoxyphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-propylpentanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of designer drugs. It is a stimulant that has been found to have psychoactive effects on the human body. This substance has gained popularity in recent years due to its availability in the market and its ability to produce euphoric effects on the user.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-propylpentanamide involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the stimulant effects of the drug. The exact mechanism by which N-(4-methoxyphenyl)-2-propylpentanamide produces its effects is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-propylpentanamide are similar to those of other stimulants such as cocaine and amphetamines. It produces feelings of euphoria, increased energy, and alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of N-(4-methoxyphenyl)-2-propylpentanamide can lead to addiction, psychosis, and other serious health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2-propylpentanamide has several advantages as a research chemical. It is relatively easy to synthesize and is readily available in the market. It also produces consistent results in laboratory experiments, making it a useful tool for studying the mechanisms of action of dopamine and norepinephrine transporters.
However, there are also several limitations to using N-(4-methoxyphenyl)-2-propylpentanamide in laboratory experiments. Its psychoactive effects on the user can make it difficult to control the variables in the experiment. It also has a high potential for abuse, which can make it difficult to obtain approval for research involving human subjects.
Direcciones Futuras
There are several future directions for research involving N-(4-methoxyphenyl)-2-propylpentanamide. One area of interest is the development of new drugs that target the dopamine and norepinephrine transporters. N-(4-methoxyphenyl)-2-propylpentanamide can serve as a useful tool for identifying new compounds that have potential therapeutic applications.
Another area of interest is the study of the long-term effects of N-(4-methoxyphenyl)-2-propylpentanamide on the human body. Prolonged use of this substance has been linked to several serious health problems, including addiction, psychosis, and cardiovascular disease. Further research is needed to better understand these effects and develop strategies for mitigating their impact.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-propylpentanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects on the human body. It has been the subject of several scientific studies and has potential applications as a research chemical. However, its use in laboratory experiments is limited by its psychoactive effects and potential for abuse. Further research is needed to better understand the mechanisms of action of N-(4-methoxyphenyl)-2-propylpentanamide and its long-term effects on the human body.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2-propylpentanamide involves a series of chemical reactions that require advanced knowledge of chemistry. The process involves the reaction of 4-methoxyphenylacetonitrile with 2-bromohexane in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain N-(4-methoxyphenyl)-2-propylpentanamide in its pure form.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-propylpentanamide has been the subject of several scientific studies due to its potential use as a research chemical. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter. This makes it a useful tool for studying the mechanisms of action of these transporters and their role in the human body.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12(7-5-2)15(17)16-13-8-10-14(18-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
SQAGUOREACUYAV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)


